molecular formula C10H10F2O3 B13702380 Methyl 5-(Difluoromethyl)-2-methoxybenzoate

Methyl 5-(Difluoromethyl)-2-methoxybenzoate

Katalognummer: B13702380
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: KDNNLELUCOKGJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(Difluoromethyl)-2-methoxybenzoate is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a methoxybenzoate structure, making it a valuable molecule for various chemical reactions and applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(Difluoromethyl)-2-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, difluoromethylation can be achieved using difluorocarbene reagents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, difluoromethylation typically results in the formation of difluoromethylated derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 5-(Difluoromethyl)-2-methoxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 5-(Difluoromethyl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biological and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethylated benzoates and methoxybenzoates, such as:

  • Methyl 5-(Trifluoromethyl)-2-methoxybenzoate
  • Methyl 5-(Chloromethyl)-2-methoxybenzoate

Uniqueness

Methyl 5-(Difluoromethyl)-2-methoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs .

Eigenschaften

Molekularformel

C10H10F2O3

Molekulargewicht

216.18 g/mol

IUPAC-Name

methyl 5-(difluoromethyl)-2-methoxybenzoate

InChI

InChI=1S/C10H10F2O3/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5,9H,1-2H3

InChI-Schlüssel

KDNNLELUCOKGJF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(F)F)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.